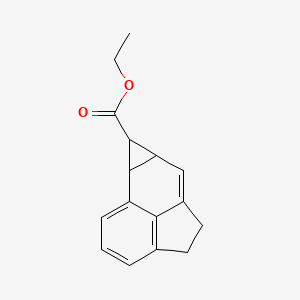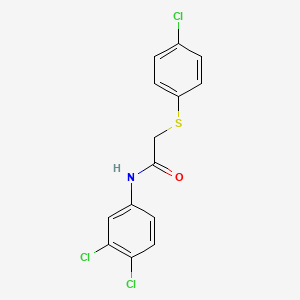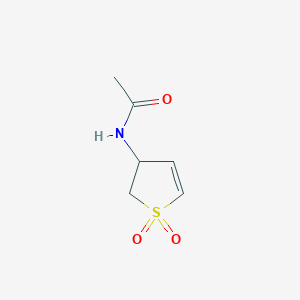
5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C16H16O2 and a molecular weight of 240.305 This compound is part of a class of chemicals known for their unique structural features, which include a cyclopropane ring fused to an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopropane ring and its subsequent fusion to the acenaphthylene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,6A,7,7A-Tetrahydro-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid
- 3-Cyano-6-methyl-4-oxo-4H-quinolizine-1-carboxylic acid ethyl ester
- Trimethyl-7,7A-2H-6BH-Cyclopropa(A)acenaphthylene-7-carboxylic acid methyl ester
Uniqueness
5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester is unique due to its specific structural features, which include a cyclopropane ring fused to an acenaphthylene moiety. This structure imparts unique chemical properties, making it valuable for various research applications .
Properties
CAS No. |
6656-54-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl tetracyclo[6.4.1.04,13.09,11]trideca-1(12),4(13),5,7-tetraene-10-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-12-8-10-7-6-9-4-3-5-11(13(9)10)14(12)15/h3-5,8,12,14-15H,2,6-7H2,1H3 |
InChI Key |
LWENPOAPZKOYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C3=CC=CC4=C3C(=C2)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)

![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)




![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)
